molecular formula C9H20N2O B13202182 (3R)-N,N-Dimethyl-3-(propylamino)butanamide

(3R)-N,N-Dimethyl-3-(propylamino)butanamide

Cat. No.: B13202182
M. Wt: 172.27 g/mol
InChI Key: APBSFHDDVKZCJK-MRVPVSSYSA-N
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Description

(3R)-N,N-Dimethyl-3-(propylamino)butanamide is a chiral amide compound that features a propylamino group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N,N-Dimethyl-3-(propylamino)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-aminobutanamide and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-N,N-Dimethyl-3-(propylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3R)-N,N-Dimethyl-3-(propylamino)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-N,N-Dimethyl-3-(propylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N,N-Dimethyl-3-(ethylamino)butanamide: Similar structure with an ethyl group instead of a propyl group.

    (3R)-N,N-Dimethyl-3-(methylamino)butanamide: Features a methyl group in place of the propyl group.

    (3R)-N,N-Dimethyl-3-(butylamino)butanamide: Contains a butyl group instead of a propyl group.

Uniqueness

(3R)-N,N-Dimethyl-3-(propylamino)butanamide is unique due to its specific chiral configuration and the presence of the propylamino group. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(3R)-N,N-dimethyl-3-(propylamino)butanamide

InChI

InChI=1S/C9H20N2O/c1-5-6-10-8(2)7-9(12)11(3)4/h8,10H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

APBSFHDDVKZCJK-MRVPVSSYSA-N

Isomeric SMILES

CCCN[C@H](C)CC(=O)N(C)C

Canonical SMILES

CCCNC(C)CC(=O)N(C)C

Origin of Product

United States

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